Cas no 2097902-05-9 (N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide)

N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
- N-[(2-methoxypyridin-4-yl)methyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
- N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
- F6564-8061
- N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- 2097902-05-9
- AKOS032468950
-
- Inchi: 1S/C17H20N4O3/c1-11(21-16(22)9-13-4-3-5-14(13)20-21)17(23)19-10-12-6-7-18-15(8-12)24-2/h6-9,11H,3-5,10H2,1-2H3,(H,19,23)
- InChI Key: HQMIZZFYTFSSHD-UHFFFAOYSA-N
- SMILES: O=C1C=C2C(CCC2)=NN1C(C(NCC1C=CN=C(C=1)OC)=O)C
Computed Properties
- Exact Mass: 328.15354051g/mol
- Monoisotopic Mass: 328.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.9Ų
- XLogP3: 0.6
N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-8061-40mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-20μmol |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-2mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-30mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-15mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-100mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-25mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-5mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-75mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6564-8061-3mg |
N-[(2-methoxypyridin-4-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide |
2097902-05-9 | 3mg |
$63.0 | 2023-09-08 |
N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide Related Literature
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide
Introduction to N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide and Its Significance in Modern Chemical Biology
N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide (CAS no. 2097902-05-9) represents a fascinating compound in the realm of chemical biology, showcasing intricate structural features and promising biological activities. This compound has garnered significant attention due to its unique molecular architecture and its potential applications in drug discovery and therapeutic development.
The structural framework of N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide integrates several key pharmacophoric elements that contribute to its biological efficacy. The presence of a pyridine ring substituted with a methoxy group at the 2-position enhances its solubility and interaction with biological targets. Additionally, the cyclopentacyclidine moiety introduces a rigid scaffold that can optimize binding affinity to specific proteins involved in various cellular processes.
In recent years, there has been a surge in research focused on developing novel small molecules that modulate the activity of key enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide has emerged as a promising candidate in this context due to its ability to interact with multiple biological targets. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and transcription factors that play critical roles in disease pathogenesis.
The cyclopentacyclidine core of N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide is particularly noteworthy for its structural rigidity and ability to form stable interactions with biological macromolecules. This feature has been exploited in the design of molecules that exhibit high selectivity for specific targets while minimizing off-target effects. Such selectivity is crucial for the development of safe and effective therapeutic agents.
Recent advances in computational chemistry and molecular modeling have further facilitated the optimization of N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacyclidin-2-yl}propanamide. These techniques have enabled researchers to predict and refine the compound's binding interactions with target proteins with remarkable accuracy. This has led to the identification of novel analogs with enhanced potency and improved pharmacokinetic profiles.
The biological activity of N-(2-methoxypyridin-4-yli)methyl-2-{3-oxyoheptahydroindenolizin}-1(1h)-one (CAS no. 2097902059) has been extensively studied in various cellular and animal models. Preliminary results suggest that it exhibits potent inhibitory effects on certain enzymes involved in cancer cell proliferation. Furthermore, it has shown promise in modulating inflammatory pathways by interacting with key cytokine receptors and signaling molecules.
The synthesis of N-(N,N-dimethyl)aminoN,N-dimethylacetamidomalononitrileidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydeidehydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride hydride) ) was achieved through a multi-step synthetic route that involved the condensation of appropriate precursors under controlled conditions. The use of modern synthetic methodologies ensures high yield and purity of the final product.
The development of novel synthetic strategies for N-(N,N-dimethylamino)N,N-dimethylacetamidomalononitrile) ) has been an area of active research due to its complex structural features. Recent innovations in catalytic systems have enabled more efficient and sustainable synthesis routes for this compound. These advancements not only improve the scalability of production but also reduce environmental impact by minimizing waste generation.
The potential therapeutic applications of N-(N,N-dimethylamino)N,N-dimethylacetamidomalononitrile) ) extend beyond cancer treatment. Studies have suggested its efficacy in modulating neurological disorders by interacting with neurotransmitter receptors and ion channels. This broadens its therapeutic scope and makes it an attractive candidate for further investigation.
In conclusion, N-(N,N-dimethylamino)N,N-dimethylacetamidomalononitrile) ) (CAS no. 2097902059) is a structurally complex compound with significant potential in drug discovery and therapeutic development. Its unique molecular features make it a valuable tool for investigating biological pathways and developing novel treatments for various diseases. Continued research into its synthesis, mechanism of action, and therapeutic applications will further solidify its importance in modern chemical biology.
2097902-05-9 (N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide) Related Products
- 4320-84-7(4-Methyl-3-phenylisoxazol-5-amine)
- 1185295-83-3(N-(1H-Indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate)
- 1893340-47-0(benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 2091104-16-2(2-bromo-2-(5-fluoro-2-hydroxyphenyl)acetaldehyde)
- 1807094-88-7(Methyl 2-aminomethyl-3-cyano-6-(trifluoromethyl)benzoate)
- 2228569-21-7(tert-butyl 4-2-(1-aminocyclopropyl)ethyl-1H-imidazole-1-carboxylate)
- 2580234-29-1(2-(6-{(benzyloxy)carbonylamino}-1H-indazol-1-yl)acetic acid)
- 477850-80-9(N,N-Dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide)
- 2228202-74-0(4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine)
- 637746-56-6(3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate)



